molecular formula C20H22N4O4S B12207891 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12207891
M. Wt: 414.5 g/mol
InChI Key: WIHCMKOHPJEPQA-UHFFFAOYSA-N
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Description

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a dimethylsulfamoyl group, a methylphenyl group, and a tetrahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylsulfamoyl)-4-methylbenzoic acid with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave irradiation can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylsulfamoyl)-4-methylbenzoic acid
  • 3-(dimethylsulfamoyl)-4-methoxybenzoyl-β-alaninate
  • 3-(dimethylsulfamoyl)-N-ethyl-4-methoxybenzamide

Uniqueness

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyridazine ring and sulfonamide group make it particularly interesting for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C20H22N4O4S/c1-14-9-10-15(13-18(14)29(27,28)23(2)3)21-20(26)17-11-12-19(25)24(22-17)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,21,26)

InChI Key

WIHCMKOHPJEPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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